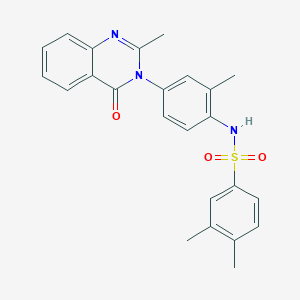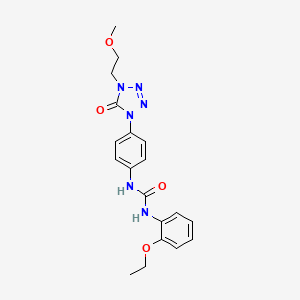
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE is a complex organic compound characterized by the presence of nitro, trifluoromethanesulfonyl, and pyridin-2-amine groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE typically involves multi-step organic reactionsThe final step involves the coupling of the nitro-substituted aromatic compound with pyridin-2-amine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the trifluoromethanesulfonyl group .
Scientific Research Applications
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethanesulfonyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl-(2-Nitro-4-(trifluoromethanesulfonyl)phenyl)amine
- N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride
- 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine
Uniqueness
N-(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)PYRIDIN-2-AMINE is unique due to the combination of its nitro, trifluoromethanesulfonyl, and pyridin-2-amine groups. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O4S/c13-12(14,15)23(21,22)8-4-5-9(10(7-8)18(19)20)17-11-3-1-2-6-16-11/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPWFGQTYPBCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenyl-N-[4-(propan-2-yloxy)phenyl]propanamide](/img/structure/B2596886.png)



![N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2596892.png)


![2-chloro-N-{[(4-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2596898.png)


![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B2596904.png)


